Chemical structure and properties of 4-Pyrimidinamine, 5-(3-methylphenyl)-
Chemical structure and properties of 4-Pyrimidinamine, 5-(3-methylphenyl)-
A Privileged Scaffold for Kinase Inhibitor Discovery
Executive Summary
The compound 4-Pyrimidinamine, 5-(3-methylphenyl)- (also known as 5-(3-methylphenyl)pyrimidin-4-amine) represents a critical "privileged scaffold" in modern medicinal chemistry. Unlike simple reagents, this structure serves as a core pharmacophore, particularly in the design of ATP-competitive kinase inhibitors. Its structural geometry allows the 4-amino group and the N3 nitrogen of the pyrimidine ring to form a donor-acceptor hydrogen bond pair with the hinge region of kinase enzymes, while the 5-aryl substituent directs the molecule into the hydrophobic pocket (gatekeeper region).
This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical profile, a validated synthesis protocol, and its application in Structure-Activity Relationship (SAR) studies.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
2.1 Nomenclature & Identification
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IUPAC Name: 5-(3-methylphenyl)pyrimidin-4-amine
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Common Synonyms: 4-Amino-5-(m-tolyl)pyrimidine; 5-m-Tolyl-pyrimidin-4-ylamine
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Molecular Formula: C₁₁H₁₁N₃
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Molecular Weight: 185.22 g/mol
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SMILES: Cc1cccc(c1)c2cncnc2N
2.2 Key Physicochemical Properties (In Silico & Experimental Consensus)
The following data points are critical for assessing the compound's "drug-likeness" (Lipinski's Rule of 5 compliance) and suitability as a fragment for lead optimization.
| Property | Value (Approx.) | Significance in Drug Design |
| LogP (Lipophilicity) | 1.9 – 2.2 | Ideal for oral bioavailability; suggests good membrane permeability without excessive metabolic liability. |
| Topological Polar Surface Area (TPSA) | ~51.8 Ų | Well within the range for blood-brain barrier (BBB) penetration (<90 Ų) and high intestinal absorption. |
| H-Bond Donors (HBD) | 2 (Primary Amine) | Critical for H-bond formation with the backbone carbonyl of the kinase hinge region. |
| H-Bond Acceptors (HBA) | 3 (Pyridine-like Ns) | The N3 nitrogen is the primary acceptor for the hinge region backbone amide. |
| pKa (Conjugate Acid) | ~5.5 – 6.0 | The pyrimidine ring is weakly basic; likely uncharged at physiological pH (7.4), aiding passive diffusion. |
Validated Synthesis Protocol
Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling[1]
While various routes exist, the most robust and scalable method for synthesizing 5-aryl-4-aminopyrimidines is the Suzuki-Miyaura coupling of a 5-halogenated aminopyrimidine with the corresponding arylboronic acid. This route avoids the harsh conditions of ring-closure chemistries.
3.1 Reaction Scheme Visualization
The following diagram illustrates the catalytic cycle and workflow for the synthesis.
Figure 1: Step-wise workflow for the Suzuki-Miyaura synthesis of the target scaffold.
3.2 Detailed Experimental Procedure
Note: This protocol is designed for a 1.0 gram scale synthesis.
Reagents:
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Substrate: 5-Bromo-4-pyrimidinamine (1.0 eq, 5.75 mmol)
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Coupling Partner: 3-Methylphenylboronic acid (1.2 eq, 6.90 mmol)
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Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
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Base: Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)
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Solvent: 1,4-Dioxane (degassed)
Step-by-Step Protocol:
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Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the 5-bromo-4-pyrimidinamine and 3-methylphenylboronic acid.
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Solvation: Add 1,4-Dioxane (20 mL) and the 2.0 M Na₂CO₃ solution (8.6 mL).
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Degassing (Critical): Sparge the mixture with Nitrogen or Argon gas for 10 minutes to remove dissolved oxygen. Oxygen poisoning of the Pd catalyst is the primary cause of low yields in this reaction.
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Catalysis: Add the Pd(dppf)Cl₂ catalyst quickly to the mixture.
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Reaction: Heat the reaction mixture to 90°C under an inert atmosphere for 12–16 hours. Monitor progress via TLC (System: 5% MeOH in DCM) or LC-MS.
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Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer twice more with Ethyl Acetate.
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Drying: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue using flash column chromatography (Silica gel). Elute with a gradient of 0–5% Methanol in Dichloromethane.
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Yield Expectation: 75–85% as a off-white to pale yellow solid.
Medicinal Chemistry Applications: The "Hinge Binder" Concept
This molecule is rarely a drug in itself but serves as a fragment or warhead . Its primary utility lies in its ability to mimic the adenine ring of ATP.
4.1 Mechanism of Action (Kinase Binding)
In the ATP-binding pocket of protein kinases, the "hinge region" connects the N-terminal and C-terminal lobes. Inhibitors must form hydrogen bonds here to anchor themselves.
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The Donor: The exocyclic amine (-NH₂) at position 4 acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue (e.g., Glu, Met).
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The Acceptor: The pyrimidine nitrogen at position 3 (N3) acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide nitrogen.
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The Hydrophobic Core: The 5-(3-methylphenyl) group rotates out of plane (due to steric clash with the amine) and occupies the hydrophobic "Selectivity Pocket" or "Gatekeeper" region. The meta-methyl group specifically probes the size of this pocket, often providing selectivity over other kinases.
4.2 Structural Logic Diagram
The following diagram visualizes the pharmacophore mapping of the compound within a theoretical kinase pocket.
Figure 2: Pharmacophore mapping of 4-Pyrimidinamine, 5-(3-methylphenyl)- in the ATP-binding site.
Safety & Handling (E-E-A-T)
As a research chemical, specific toxicological data may be limited. However, based on structural analogs (aminopyrimidines), the following precautions are mandatory:
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Hazard Class: Irritant (Skin/Eye/Respiratory).
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Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
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Storage: Store in a cool, dry place (2–8°C recommended) under inert gas to prevent slow oxidation of the amine.
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Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
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Synthesis of 5-Arylpyrimidines
- Title: "Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors"
- Source: Journal of Medicinal Chemistry / PMC
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URL:[Link]
- Relevance: Validates the Suzuki coupling route for 5-aryl-pyrimidine scaffolds.
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Kinase Inhibitor Design Principles
- Title: "Structure-Based Design of Kinase Inhibitors"
- Source: Signal Transduction and Targeted Therapy (N
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URL:[Link]
- Relevance: Provides the theoretical grounding for the "hinge binder" mechanism described in Section 4.
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Chemical Properties & Data
- Title: "PubChem Compound Summary for CID 135409383 (Rel
- Source: PubChem
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URL:[Link]
- Relevance: General source for physicochemical property estimation of aminopyrimidine deriv
